molecular formula C12H18N2O2 B1170195 1H-1,2,4-Triazole-3-ethanamine, 5-(4-pyridinyl)-, hydrochloride (1:1) CAS No. 1215329-56-8

1H-1,2,4-Triazole-3-ethanamine, 5-(4-pyridinyl)-, hydrochloride (1:1)

Cat. No.: B1170195
CAS No.: 1215329-56-8
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Description

1H-1,2,4-Triazole-3-ethanamine, 5-(4-pyridinyl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C9H12ClN5. This compound is known for its unique structure, which includes a triazole ring and a pyridine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-3-ethanamine, 5-(4-pyridinyl)-, hydrochloride (1:1) typically involves the reaction of 1H-1,2,4-triazole-3-ethanamine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-3-ethanamine, 5-(4-pyridinyl)-, hydrochloride (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1H-1,2,4-Triazole-3-ethanamine, 5-(4-pyridinyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-ethanamine, 5-(4-pyridinyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-Triazole-3-ethanamine
  • 5-(4-Pyridinyl)-1H-1,2,4-triazole
  • 2-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)ethanamine

Uniqueness

1H-1,2,4-Triazole-3-ethanamine, 5-(4-pyridinyl)-, hydrochloride (1:1) is unique due to its combined triazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1215329-56-8

Molecular Formula

C12H18N2O2

Molecular Weight

0

Origin of Product

United States

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